N-(1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide
Overview
Description
N-(1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide typically involves the condensation of 5-amino-1H-benzimidazole with 3-(4-methoxyphenyl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-methoxyphenyl)-1-methyl-1H-benzimidazol-5-yl)-N-((5-nitro-2-furyl)methylidene)amine
- N-(1-(4-ethoxyphenyl)-2-methyl-1H-benzimidazol-5-yl)-N-((5-nitro-2-furyl)methylidene)amine
Uniqueness
N-(1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide is unique due to its specific structural features, such as the combination of a benzimidazole ring with a methoxyphenyl group This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds
Biological Activity
N-(1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C17H17N3O2
- Molecular Weight : 295.3358 g/mol
- CAS Number : 1219566-91-2
The compound features a benzimidazole core, which is known for its ability to interact with various biological targets, including enzymes and receptors. The methoxyphenyl group may enhance binding affinity and specificity, influencing its pharmacological profile .
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The benzimidazole component can bind to various enzymes, modulating their activity, which may lead to therapeutic effects.
- Receptor Modulation : The compound may interact with specific receptors, affecting cellular signaling pathways.
- Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound:
- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that the compound induces cytotoxic effects on K562 (chronic myeloid leukemia) cells, both sensitive and resistant to imatinib (IMA). The compound triggered apoptosis as indicated by increased caspase 3/7 activity and changes in gene expression related to apoptosis (BAX, BIM, BAD) .
Cell Line | IC50 (µM) | Apoptosis Induction | Caspase Activation |
---|---|---|---|
K562S | 15 | Yes | ↑ |
K562R | 20 | Yes | ↑ |
Mechanistic Studies
Mechanistic investigations revealed that the compound's effectiveness may be attributed to its ability to disrupt cellular processes crucial for cancer cell survival. For instance, binding affinity studies using surface plasmon resonance (SPR) techniques have shown that the compound interacts with key proteins involved in cell cycle regulation and apoptosis.
Case Studies
-
Study on K562 Cells :
- Researchers evaluated the effect of this compound on K562 cell lines. Results indicated significant cytotoxicity at concentrations above 15 µM, with marked increases in apoptosis markers.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.
Properties
IUPAC Name |
N-(3H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-14-6-2-12(3-7-14)4-9-17(21)20-13-5-8-15-16(10-13)19-11-18-15/h2-3,5-8,10-11H,4,9H2,1H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPJPPAOFIFYKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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